Cas no 1481803-04-6 (5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid)

5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Hexanoic acid, 5-methyl-3-[[(3-piperidinylcarbonyl)amino]methyl]-
- 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid
-
- MDL: MFCD21535228
- Inchi: 1S/C14H26N2O3/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18)
- InChI Key: ODSGGEMQIXCOMH-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC(CNC(C1CCCNC1)=O)CC(C)C
5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-297764-0.05g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-297764-2.5g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
Enamine | EN300-297764-1.0g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033196-1g |
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95% | 1g |
¥4494.0 | 2023-04-10 | |
Enamine | EN300-297764-0.25g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-297764-1g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 1g |
$628.0 | 2023-09-06 | ||
Enamine | EN300-297764-5g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 5g |
$1821.0 | 2023-09-06 | ||
Enamine | EN300-297764-0.1g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
Ambeed | A1088850-1g |
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95% | 1g |
$655.0 | 2024-04-23 | |
Enamine | EN300-297764-0.5g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 0.5g |
$603.0 | 2025-03-19 |
5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid Related Literature
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
Additional information on 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid
Introduction to 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid (CAS No. 1481803-04-6)
5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 1481803-04-6, represents a complex molecular structure that integrates various functional groups, making it a promising candidate for further exploration in drug discovery and molecular medicine. The presence of both aromatic and aliphatic moieties, coupled with its unique substitution pattern, positions this molecule as a versatile building block for the development of novel therapeutic agents.
The chemical structure of 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid consists of a hexanoic acid backbone substituted with a formamidomethyl group at the third carbon and a piperidinyl moiety at the same position. This arrangement introduces both hydrogen bonding potential and steric hindrance, which can be exploited to modulate the compound's interactions with biological targets. The 5-methyl group further influences the electronic properties of the molecule, potentially enhancing its binding affinity or metabolic stability.
In recent years, there has been growing interest in the development of small molecules that incorporate piperidine scaffolds due to their prevalence in biologically active compounds. Piperidine derivatives are known for their ability to interact with various enzymes and receptors, making them valuable in the design of drugs targeting neurological disorders, infectious diseases, and cancer. The specific substitution pattern of 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid suggests that it may exhibit unique pharmacological properties, which could be harnessed for therapeutic applications.
One of the most compelling aspects of this compound is its potential as a precursor for more complex drug candidates. The formamidomethyl group provides a reactive site for further functionalization, allowing chemists to introduce additional substituents or linkages that could enhance target specificity or improve pharmacokinetic profiles. This flexibility makes 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. By leveraging these tools, scientists can optimize the structure of 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid to improve its interaction with biological targets. For instance, studies have shown that modifications to the piperidine ring can significantly alter binding affinities and selectivity profiles. This underscores the importance of understanding the structural features that contribute to biological activity.
The synthesis of 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid presents both challenges and opportunities for synthetic chemists. The need for precise regioselectivity during functionalization requires careful planning and execution. However, modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and enzymatic transformations, offer powerful tools for constructing complex molecules efficiently. These advancements have made it possible to access novel derivatives of this compound more readily than ever before.
In the context of drug discovery, 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid could serve as a key intermediate in the synthesis of kinase inhibitors, protease inhibitors, or other enzyme-targeting agents. Kinases, in particular, are critical targets in oncology due to their role in cell signaling pathways associated with cancer growth and progression. By designing molecules that selectively inhibit aberrant kinase activity, researchers hope to develop more effective treatments for various forms of cancer.
The potential applications of this compound extend beyond oncology. Emerging research suggests that piperidine-based molecules may also be effective against infectious diseases caused by bacterial or viral pathogens. For example, studies have demonstrated that certain piperidine derivatives exhibit potent antiviral activity by interfering with viral replication mechanisms. Given these findings, 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid could be explored as a starting point for developing new antiviral therapies.
Another area where this compound shows promise is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Piperidine derivatives have been shown to modulate neurotransmitter systems involved in these conditions, offering a potential therapeutic benefit. By fine-tuning the structure of 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid, researchers may uncover novel compounds that improve cognitive function or alleviate symptoms associated with these debilitating diseases.
The development of new synthetic routes for 5-methyl-3-{(piperidin-3-y l)formam idom eth yl}hexano ic ac id is an ongoing area of research aimed at improving yield and scalability. Recent publications highlight innovative approaches using flow chemistry and biocatalysis to streamline synthetic processes. These methods not only enhance efficiency but also reduce waste generation, aligning with green chemistry principles. Such advancements are crucial for ensuring that promising compounds like this one can be produced sustainably on an industrial scale.
In conclusion,5-m eth yl - 3 - { ( p ip er id i n - 3 - y l ) fo r ma mi do me th y l } hex ano ic ac id (CAS No. 1481803 - 04 - 6 ) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination o f functional groups , coupled wi th recent advances i n synthetic chemistry an d molecular modeling , positions it as a valuable scaffold f or drug discovery . Further exploration o f its pharmacological properties an d development o f efficient synthetic methods will likely lead t o novel therapeutic agents targeting various diseases . As research continues t o uncover new applications , this compoun d promises t o play an important role i n shaping th e future o f medicinal chemistry . p >
1481803-04-6 (5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid) Related Products
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 503537-97-1(4-bromooct-1-ene)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
